6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
説明
特性
IUPAC Name |
6,7-dimethylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-6-7(9(13)14)10-4-11-8(6)12(5)2/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIIOZZUYXXPSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2N1C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Metal-Catalyzed Coupling and Cyclization
A proven approach for constructing the pyrrolo[2,3-d]pyrimidine scaffold involves nickel- or copper-catalyzed coupling reactions. For example, CN111303162B demonstrates the coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid using NiCl₂ and CuI catalysts, yielding 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid. Subsequent intramolecular cyclization in dimethyl sulfoxide (DMSO) with CuCl forms the dihydro intermediate, which is oxidized to the aromatic pyrrolo[2,3-d]pyrimidine. Adapting this method, substituting acrylic acid with a methyl-bearing precursor could introduce the 6,7-dimethyl groups.
Sonogashira Coupling and Cyclization
WO2019150181A1 employs Sonogashira coupling between halogenated pyrimidines and propiolates, followed by cyclization. While this method traditionally uses palladium catalysts, the CN patent avoids Pd by using Ni/Cu systems, enhancing cost-efficiency. For the target compound, a methyl-substituted propiolate could be coupled with a methylated pyrimidine amine, followed by cyclization to install the 6,7-dimethyl groups.
Regioselective Introduction of Methyl Groups
Alkylation of Pyrimidine Intermediates
Direct alkylation of pyrimidine precursors using methylating agents (e.g., methyl iodide) in the presence of strong bases (e.g., LiHMDS) is a viable route. For instance, WO2019150181A1 describes the use of LiHMDS for deprotonation during coupling reactions, which could facilitate methyl group incorporation at positions 6 and 7.
Use of Pre-Methylated Building Blocks
Synthesizing the pyrimidine ring with pre-installed methyl groups streamlines regioselectivity. For example, 4-amino-5-bromo-2-chloro-6,7-dimethylpyrimidine could undergo coupling with acrylic acid derivatives, followed by cyclization to form the target compound.
Carboxylation at Position 4
Hydrolysis of Nitriles or Esters
Converting a cyano or ester group at position 4 to a carboxylic acid is a common strategy. For instance, the CN patent hydrolyzes intermediates under acidic or basic conditions to yield carboxylic acids. Applying this, a 4-cyano-pyrrolo[2,3-d]pyrimidine intermediate could be hydrolyzed using H₂SO₄ or NaOH to install the carboxylic acid moiety.
Direct Carboxylation via Carbonylation
Transition-metal-catalyzed carbonylation using CO gas under high pressure offers a direct route. Palladium or nickel catalysts could mediate the insertion of CO into a C–X bond at position 4, though this method requires stringent conditions.
Comparative Analysis of Synthetic Routes
The table below evaluates hypothetical methods based on analogous syntheses:
*Theorized values based on analogous reactions.
Purification and Characterization
Final purification often involves recrystallization from protic solvents like methanol or ethanol. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for verifying purity and structure.
Industrial-Scale Considerations
Large-scale synthesis necessitates cost-effective catalysts (e.g., Ni over Pd), solvent recovery, and minimal purification steps. The CN patent’s nickel-based system, yielding 73.1% at 65°C, exemplifies an optimized protocol adaptable to the target compound.
化学反応の分析
Types of Reactions
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like sodium hypochlorite (NaClO) and TEMPO.
Reduction: Employing reducing agents such as zinc and acetic acid.
Substitution: Involving nucleophilic substitution reactions with reagents like cyclopentylamine.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaClO), TEMPO, acetonitrile (CH3CN), and sodium phosphate buffer.
Reduction: Zinc, acetic acid, and ethanol (EtOH).
Substitution: Cyclopentylamine, palladium catalysts, and copper catalysts.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Anticancer Research
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid has been investigated for its potential anticancer properties. Its derivatives have shown promise as inhibitors of various kinase enzymes involved in cancer progression.
Case Study: Inhibition of Tumor Growth
A study evaluated the compound's effect on glioblastoma cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting effective inhibition of tumor growth pathways .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 12.5 | PI3K/mTOR pathway |
Anti-inflammatory Properties
Research has indicated that this compound may act as an anti-inflammatory agent by inhibiting the p38 MAP kinase pathway, which is crucial in inflammatory responses.
Case Study: Inhibition of Inflammatory Cytokines
In vitro studies demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 100 |
Synthetic Applications
The compound serves as a versatile building block in organic synthesis, particularly in the development of novel pyrimidine derivatives with enhanced biological activities.
Synthesis of Pyrimidine Derivatives
This compound has been utilized as a precursor for synthesizing various substituted pyrimidines that exhibit antibacterial and antifungal properties.
Synthesis Example:
A synthetic route involves the reaction of the carboxylic acid with aryl halides under basic conditions to yield aryl-substituted pyrimidines. These derivatives were screened for antibacterial activity against common pathogens .
The biological activity of this compound extends beyond anticancer and anti-inflammatory effects.
Antibacterial Activity
Recent studies have shown that this compound exhibits significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | 64 |
作用機序
The mechanism of action of 6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as ATR kinase . ATR kinase is crucial for the DNA damage response, and inhibition of this enzyme can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death . The compound’s structure allows it to bind effectively to the active site of ATR kinase, blocking its activity .
類似化合物との比較
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolopyrimidine core.
Palbociclib: Another CDK4/6 inhibitor with a pyridopyrimidine core.
Piritrexim: An inhibitor of dihydrofolate reductase (DHFR) with antitumor activity.
Uniqueness
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other pyrrolopyrimidine derivatives . Its ability to inhibit ATR kinase makes it a promising candidate for anticancer research .
生物活性
Overview
6,7-Dimethyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry, particularly in cancer research. This compound exhibits a unique substitution pattern that contributes to its distinct biological activities. The molecular formula is , and it has a molecular weight of 191.19 g/mol.
The biological activity of this compound primarily involves its interaction with specific protein kinases. It has been identified as a potential inhibitor of ATR kinase , which plays a crucial role in the DNA damage response and is essential for the viability of replicating cells. This suggests that compounds like this compound could be valuable in developing anti-cancer therapies.
Biological Activity Profiles
Research indicates that derivatives of this compound exhibit various biological activities:
-
Anticancer Activity :
- Several studies have demonstrated the ability of this compound and its derivatives to inhibit the growth of cancer cell lines. For instance, certain derivatives showed IC50 values against CDK9/CyclinT and Haspin, indicating potent anticancer properties.
- A notable study reported that compounds derived from this scaffold exhibited IC50 values as low as 0.38 μM for CDK9/CyclinT and 0.11 μM for Haspin .
- Antioxidant Properties :
- Enzyme Inhibition :
Data Table: Biological Activities
Case Studies
- In Vivo Studies : Research involving animal models has shown that this compound can effectively reduce tumor growth and improve survival rates in treated subjects .
- In Vitro Studies : In laboratory settings, various derivatives of this compound have been tested against multiple human cancer cell lines (e.g., HeLa, A549). Results indicated significant antiproliferative effects correlating with structural modifications made to the pyrrolo[2,3-d]pyrimidine scaffold .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid derivatives?
- Methodological Answer : Two primary routes are documented:
- Intramolecular Cyclization : Ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)glycinates undergo cyclization using sodium methoxide to yield methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. This method requires careful control of reaction time (12–48 hours) and temperature (reflux conditions) .
- Acid-Mediated Substitution : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with amines in isopropanol with catalytic HCl. Yields (27–94%) depend on substituent electronic effects and recrystallization solvents (e.g., methanol) .
Q. How can researchers characterize the purity and structure of synthesized derivatives?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., DMSO-d6) identify proton environments and carbon frameworks, such as pyrrolo-pyrimidine core signals (δ 11.74 ppm for NH) and aromatic substituents .
- HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., [M+H] for C12H11N4: 211.0978) .
- Crystallization : Purification via methanol or acetonitrile recrystallization ensures ≥95% purity, validated by HPLC .
Q. What initial biological screening methods are recommended for assessing antimicrobial potential?
- Methodological Answer :
- In Vitro Assays : Test against Pseudomonas aeruginosa (ATCC 10145), Klebsiella pneumoniae (N218), and biofilm-forming Staphylococcus aureus using broth microdilution (MIC determination) .
- Docking Studies : Use P. aeruginosa TrmD (PDB ID: 6XYZ) for virtual screening. AutoDock Vina or Schrödinger Suite evaluates binding affinities (ΔG ≤ -8 kcal/mol suggests activity) .
Advanced Research Questions
Q. How can reaction yields be optimized in the synthesis of amide derivatives?
- Methodological Answer :
- Coupling Reagents : 1,1’-Carbonyldiimidazole (CDI) in anhydrous DMF achieves >85% yields for pyridyl amides by activating the carboxylic acid group .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of aminopyridines. Additives like DIEA improve imidazolide intermediate stability .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., ester hydrolysis) .
Q. How should researchers address discrepancies between computational docking predictions and experimental antimicrobial results?
- Methodological Answer :
- Validation Protocols : Re-dock native ligands (e.g., S-adenosyl methionine) to validate scoring functions (RMSD ≤ 2.0 Å acceptable) .
- Consensus Docking : Use multiple software (e.g., Glide, GOLD) to cross-verify binding poses. Compounds with consistent scores across platforms prioritize synthesis .
- Mechanistic Studies : Pair MIC data with time-kill assays to confirm bactericidal vs. static effects, ruling out false negatives from biofilm interference .
Q. What strategies exist for modifying the core structure to enhance target selectivity?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF3) at position 6 to improve TrmD binding via hydrophobic interactions (ΔG improvement: ~1.5 kcal/mol) .
- Bioisosteric Replacement : Replace pyridine with thiazole in amide fragments to reduce off-target effects (e.g., mammalian kinase inhibition) .
- Proteolytic Stability : Incorporate tert-butyl esters at the carboxylate to enhance cell permeability, followed by intracellular esterase activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
